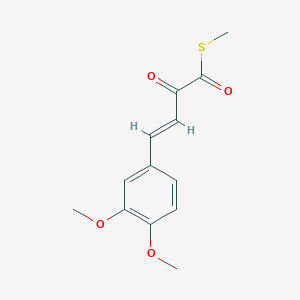

(E)-S-Methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate

CAS No.:

Cat. No.: VC16811355

Molecular Formula: C13H14O4S

Molecular Weight: 266.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14O4S |

|---|---|

| Molecular Weight | 266.31 g/mol |

| IUPAC Name | S-methyl (E)-4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate |

| Standard InChI | InChI=1S/C13H14O4S/c1-16-11-7-5-9(8-12(11)17-2)4-6-10(14)13(15)18-3/h4-8H,1-3H3/b6-4+ |

| Standard InChI Key | YIIQTNGBDJIDMI-GQCTYLIASA-N |

| Isomeric SMILES | COC1=C(C=C(C=C1)/C=C/C(=O)C(=O)SC)OC |

| Canonical SMILES | COC1=C(C=C(C=C1)C=CC(=O)C(=O)SC)OC |

Introduction

(E)-S-Methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate is an organic compound with a molecular formula of C13H14O4S and a molecular weight of 266.31 g/mol . It features a unique structure that includes a dimethoxyphenyl group and a thioester functional group, making it a compound of interest in various scientific research fields, particularly in chemistry and biology.

Synthesis

The synthesis of (E)-S-Methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable thioester precursor. A common method includes base-catalyzed aldol condensation followed by esterification. These reactions require controlled temperatures and catalysts to ensure high yield and purity of the final product.

Biological Activities and Research Findings

Research on (E)-S-Methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate has focused on its potential biological activities, particularly its ability to interact with enzymes and receptors. This interaction may lead to alterations in enzyme activity or modulation of signaling pathways within cells, which is crucial for exploring its potential therapeutic uses.

Applications and Comparisons

The compound's unique structure, featuring both a thioester and a dimethoxyphenyl group, provides it with distinct reactivity patterns compared to similar compounds. For instance, 4-Methylthioacetophenone contains a methylthio group and is used in fragrance synthesis, while 3,4-Dimethoxybenzaldehyde lacks thioester functionality but is a key precursor in the synthesis of various compounds.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (E)-S-Methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate | C13H14O4S | Thioester and dimethoxyphenyl groups |

| 4-Methylthioacetophenone | - | Methylthio group; used in fragrance synthesis |

| 3,4-Dimethoxybenzaldehyde | - | Key precursor; lacks thioester functionality |

| Ethyl 4-(dimethylamino)benzoate | - | Contains an amine group; used in pharmaceuticals |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume